Monoethyl Ester 1,2-Ethanedisulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethyl Ester 1,2-Ethanedisulfonic Acid is a chemical compound that belongs to the class of sulfonic acids. It is an ester derivative of ethanedisulfonic acid, which is known for its strong acidic properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethyl Ester 1,2-Ethanedisulfonic Acid can be synthesized through the esterification of ethanedisulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Monoethyl Ester 1,2-Ethanedisulfonic Acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethanedisulfonic acid derivatives.
Reduction: Ethanediol derivatives.
Substitution: Various substituted ethanedisulfonic acid esters.
Scientific Research Applications
Monoethyl Ester 1,2-Ethanedisulfonic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent and to enhance the stability of active ingredients.
Industry: Applied in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Monoethyl Ester 1,2-Ethanedisulfonic Acid involves its interaction with various molecular targets. In biochemical applications, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The ester group can undergo hydrolysis to release ethanedisulfonic acid, which can then participate in further chemical reactions. The sulfonic acid groups can interact with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanedisulfonic Acid: The parent compound, which is a strong diprotic acid.
Methanedisulfonic Acid: A similar sulfonic acid with one less carbon atom.
1,3-Propanedisulfonic Acid: A structural isomer with the sulfonic acid groups on different carbon atoms.
Uniqueness
Monoethyl Ester 1,2-Ethanedisulfonic Acid is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, ethanedisulfonic acid. The ester group allows for additional chemical modifications and applications, making it a versatile compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-ethoxysulfonylethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-2-10-12(8,9)4-3-11(5,6)7/h2-4H2,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCLZYUBPSJACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.